1-Me-AZADO

Descripción general

Descripción

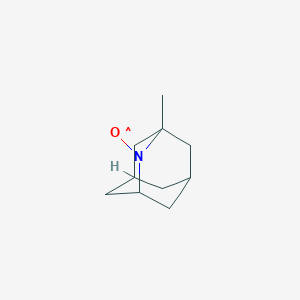

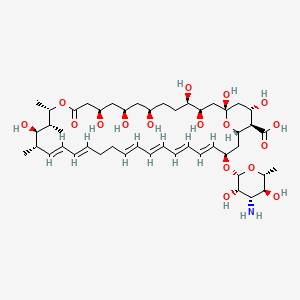

1-Methyl-1,2,3-triazole-4-carboxamide oxyl radical (1-Me-AZADO) is a stable nitroxyl radical catalyst that has been developed for the highly efficient oxidation of alcohols. It exhibits superior catalytic proficiency to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), converting various sterically hindered alcohols to the corresponding carbonyl compounds in excellent yields (Shibuya et al., 2006).

Synthesis Analysis

This compound and its related compound AZADO (2-azaadamantane N-oxyl) are part of a class of highly efficient organocatalysts for oxidation processes. Their development marked a significant advancement in the field of organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds. The synthesis involves the development of a stable nitroxyl radical, demonstrating the catalyst's efficiency in transforming sterically hindered alcohols with excellent yields, highlighting the method's applicability across a broad range of substrates (Shibuya et al., 2006).

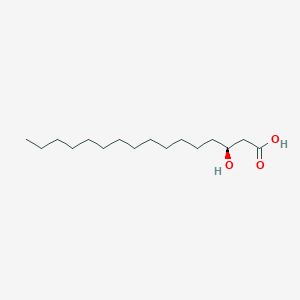

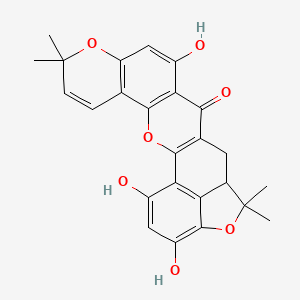

Molecular Structure Analysis

The molecular structure of this compound is characterized by its nitroxyl radical center, which plays a crucial role in its catalytic activity. The stability and efficiency of this compound as a catalyst are attributed to its unique molecular structure, which allows for the oxidation of alcohols under mild conditions. This structural attribute is pivotal for its superior catalytic proficiency compared to other nitroxyl radicals like TEMPO.

Chemical Reactions and Properties

This compound is primarily utilized in the oxidation of alcohols to carbonyl compounds. It functions efficiently under various conditions, converting sterically hindered alcohols to their corresponding carbonyl compounds with high yields. This capability demonstrates this compound's versatility and efficiency as a catalyst in organic synthesis. The chemical properties that make this compound an effective catalyst include its stability and the ability to participate in oxidation reactions without significant decomposition or loss of efficacy (Shibuya et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as its stability and solubility in various solvents, are crucial for its application as a catalyst. Its stability under reaction conditions and solubility in common organic solvents make it a versatile and efficient catalyst for alcohol oxidation. The radical's physical properties facilitate its ease of use in a wide range of reaction conditions, contributing to its widespread adoption in organic synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and catalytic activity, are foundational to its role in organic synthesis. Its ability to catalyze the oxidation of a wide range of alcohols, including those that are sterically hindered, to carbonyl compounds efficiently is a testament to its chemical robustness and versatility. The chemical stability of this compound under various conditions further underscores its effectiveness as a catalyst in organic synthesis processes.

Aplicaciones Científicas De Investigación

Catálisis en Síntesis Orgánica

1-Me-AZADO: se utiliza como catalizador en la oxidación aeróbica de alcoholes, incluidos los estéricamente impedidos . Su competencia catalítica supera la de los catalizadores tradicionales como el TEMPO, lo que lo convierte en un activo valioso en la síntesis orgánica para convertir alcoholes en sus correspondientes compuestos carbonílicos en condiciones ambientalmente amigables .

Química Verde

El compuesto es reconocido por su papel en la química verde, adhiriéndose a los principios de síntesis química menos peligrosas y solventes más seguros. Se utiliza en oxidaciones catalíticas que son recuperables y reciclables, contribuyendo a prácticas químicas sostenibles .

Ciencia de Materiales

En la ciencia de materiales, This compound se ha empleado como catalizador para la oxidación de la celulosa de madera. Este proceso mejora las propiedades de la celulosa, como el aumento del contenido de carboxilato, lo cual es crucial para producir materiales como la nanocelulosa con funcionalidad mejorada .

Nanotecnología

La oxidación de la celulosa mediada por This compound en el sistema NaBr/NaClO es significativa en la nanotecnología. Facilita la producción de nanofibrillas de celulosa oxidada, que tienen aplicaciones que van desde materiales de alta resistencia hasta composites biodegradables .

Investigación Farmacéutica

This compound: la capacidad de catalizar la oxidación de alcoholes a aldehídos y cetonas también es beneficiosa en la investigación farmacéutica. Ayuda en la síntesis de moléculas complejas e intermediarios utilizados en el desarrollo de fármacos .

Ciencia Ambiental

En la ciencia ambiental, el uso de This compound contribuye al desarrollo de procesos industriales más limpios. Su acción catalítica reduce la necesidad de productos químicos agresivos y minimiza la producción de residuos, lo que se alinea con las prácticas ecológicas .

Química Analítica

This compound: se puede utilizar en química analítica para el análisis cuantitativo del contenido de alcohol en diversas muestras. Su acción catalítica precisa permite mediciones precisas, lo cual es esencial para el control de calidad en industrias como la alimentaria y las bebidas .

Educación Química

Por último, This compound sirve como un excelente ejemplo en la educación química para demostrar los principios de la catálisis y la química verde. Proporciona un caso práctico para que los estudiantes comprendan las aplicaciones prácticas de la química en la sostenibilidad .

Mecanismo De Acción

Target of Action

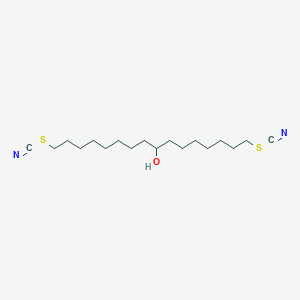

1-Me-AZADO is a nitroxyl radical . Its primary targets are alcohols , particularly those that are sterically hindered . The compound exhibits superior catalytic proficiency compared to TEMPO, another nitroxyl radical .

Mode of Action

This compound interacts with its targets (alcohols) through a process known as oxidation . It acts as a catalyst in this process, facilitating the conversion of alcohols into their corresponding carbonyl compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of alcohols . This process results in the formation of carbonyl compounds, which can have various downstream effects depending on the specific compounds formed .

Result of Action

The action of this compound results in the conversion of alcohols to carbonyl compounds . This includes the conversion of sterically hindered alcohols, which are typically resistant to such transformations . The resulting carbonyl compounds can then participate in further reactions, depending on their specific structures .

Safety and Hazards

Direcciones Futuras

The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed by employing an expedient catalytic system consisting of the oxoammonium salt [1-Me-AZADO+X−(X=Cl, BF4)]/NaClO2 .

Propiedades

InChI |

InChI=1S/C10H16NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9H,2-6H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNXYCCLPCGKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)N2[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468856 | |

| Record name | 1-Me-AZADO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872598-44-2 | |

| Record name | 1-Me-AZADO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

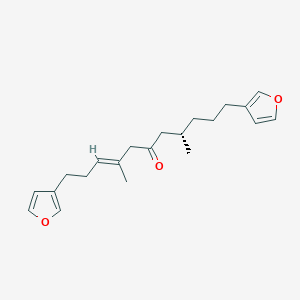

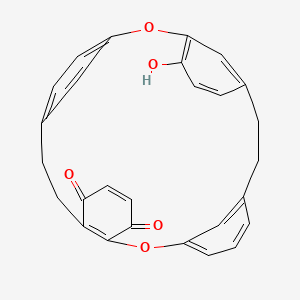

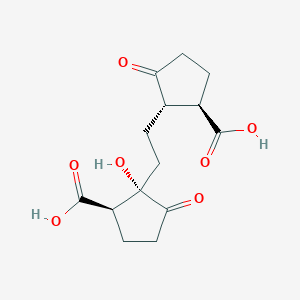

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

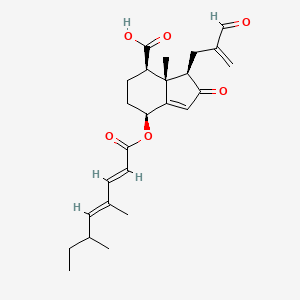

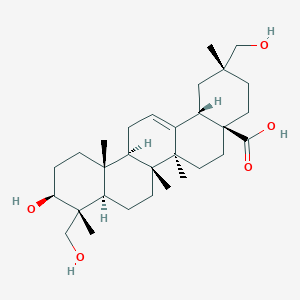

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)

![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)

![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)

![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)

![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)